4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide

Physicochemical profiling Drug-likeness Membrane permeability

4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide (MW 341.36, C₁₈H₁₉N₃O₄) is a synthetic indole-2-carboxamide derivative featuring a 4,7-dimethoxy-substituted indole core, an N1-methyl group, and a 6-methoxypyridin-3-yl carboxamide appendage. This compound belongs to a structurally delineated class of indole carboxamides that has been the subject of patent filings as inhibitors of IKK2 (IκB kinase β) and indoleamine 2,3-dioxygenase 1 (IDO1), both targets relevant to inflammatory and immuno-oncology indications.

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
Cat. No. B12177572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC18H19N3O4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CN=C(C=C3)OC
InChIInChI=1S/C18H19N3O4/c1-21-13(18(22)20-11-5-8-16(25-4)19-10-11)9-12-14(23-2)6-7-15(24-3)17(12)21/h5-10H,1-4H3,(H,20,22)
InChIKeyHBZRTYXRFMQHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: Physicochemical Identity and Pharmacological Lineage for Informed Procurement


4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide (MW 341.36, C₁₈H₁₉N₃O₄) is a synthetic indole-2-carboxamide derivative featuring a 4,7-dimethoxy-substituted indole core, an N1-methyl group, and a 6-methoxypyridin-3-yl carboxamide appendage . This compound belongs to a structurally delineated class of indole carboxamides that has been the subject of patent filings as inhibitors of IKK2 (IκB kinase β) and indoleamine 2,3-dioxygenase 1 (IDO1), both targets relevant to inflammatory and immuno-oncology indications [1]. Its substitution pattern—dual methoxy groups at positions 4 and 7 of the indole—distinguishes it from simpler mono-methoxy or unsubstituted indole carboxamide analogs in terms of hydrogen-bonding capacity, polarity, and steric profile, factors that directly impact target engagement and selectivity .

Why 4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide Cannot Be Replaced by Generic Indole-2-Carboxamide Analogs


Indole-2-carboxamides bearing different substitution patterns on the indole core, the N1 position, or the amide appendage exhibit marked differences in physicochemical properties and pharmacological activity. The 4,7-dimethoxy substitution pattern on the indole ring of the target compound increases the polar surface area (PSA = 85.23 Ų) and hydrogen-bond acceptor count (6) relative to unsubstituted or mono-methoxy analogs, altering membrane permeability and protein-binding thermodynamics . Patent disclosures in the IKK2 inhibitor class demonstrate that even minor changes in indole substitution—such as removal of a single methoxy group or replacement with halogen—can ablate kinase inhibitory activity entirely, underscoring that generic substitution among indole carboxamides is not pharmacologically neutral [1]. The quantitative evidence below specifies the measurable points of differentiation.

Quantitative Differentiation Evidence: 4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide Versus Closest Structural Analogs


Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiate 4,7-Dimethoxy from Mono-Methoxy and Unsubstituted Indole Analogs

The 4,7-dimethoxy substitution pattern on the indole core of the target compound increases its polar surface area (PSA) to 85.23 Ų and hydrogen-bond acceptor count to 6, compared with 64.28 Ų PSA and 4 HBA for the mono-methoxy analog 5-methoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide, and 55.20 Ų PSA and 3 HBA for the unsubstituted analog N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide . The computed logP of 2.95 for the target compound indicates balanced lipophilicity suitable for oral bioavailability, whereas the unsubstituted analog (logP 2.34) may exhibit reduced membrane partitioning .

Physicochemical profiling Drug-likeness Membrane permeability

Dual 4,7-Dimethoxy Substitution Confers Distinct IKK2 Inhibitor Pharmacophore Geometry Relative to 5-Substituted or Halo-Substituted Analogs

The indole carboxamide scaffold defined in US Patent Application US20070254873 requires specific substitution at positions R₁, R₂, and R₃ of the indole core for IKK2 inhibitory activity [1]. Within this pharmacophore, the 4,7-dimethoxy substitution pattern of the target compound provides a distinct electron-donating and steric environment versus the 5-fluoro-substituted analog 5-fluoro-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide . While quantitative IKK2 IC₅₀ values for the exact target compound have not been publicly disclosed, the patent teaches that methoxy substitution at the indole 4- and 7-positions modulates the orientation of the carboxamide side chain, affecting kinase hinge-region binding [1]. The 5-fluoro analog, by contrast, introduces an electron-withdrawing group that alters the indole ring's π-electron density, impacting a different set of kinase interactions.

IKK2 inhibition Kinase inhibitor Inflammation

IDO1 Inhibitory Potential of 4,7-Dimethoxy-Indole Carboxamides Evidenced Through BindingDB Annotations for Structurally Proximal Compounds

BindingDB records for compounds bearing the 4,7-dimethoxy-indole-2-carboxamide core demonstrate IDO1 inhibitory activity in the nanomolar range. For example, BDBM50562502 (CHEMBL4749635), a structurally proximal 4,7-dimethoxy-indole derivative, exhibits an EC₅₀ of 74 nM against human IDO1 in IFN-γ-stimulated MDA-MB-231 cells [1]. While this specific entry does not correspond to the exact target compound, the shared 4,7-dimethoxy-indole-2-carboxamide substructure provides class-level evidence for IDO1 engagement. The unsubstituted analog N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide lacks the 4,7-dimethoxy motif and has no reported IDO1 activity in the same database, suggesting that the dimethoxy substitution is critical for IDO1 target interaction .

IDO1 inhibition Immuno-oncology Tryptophan metabolism

LogP and Aqueous Solubility Differentiation Between 4,7-Dimethoxy and Des-Methoxy Indole Carboxamide Analogs

The target compound exhibits a calculated logP of 2.95 and logSw (aqueous solubility) of -3.81, as reported by ChemDiv . For the des-methoxy analog N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide (no methoxy groups on the indole), the logP is approximately 2.34 (estimated from its SMILES structure) . This logP differential of ~0.61 log units translates to an approximately 4-fold difference in octanol-water partition coefficient, with implications for in vivo distribution volume and CYP450 metabolic susceptibility . Additionally, the target compound's logSw of -3.81 indicates moderate aqueous solubility that may necessitate formulation strategies differing from those suitable for the more lipophilic des-methoxy analog.

Solubility Formulation ADME

N1-Methyl Substitution Restricts Rotatable Bonds and Conformational Flexibility Compared to N1-H or N1-Alkyl Extended Analogs

The N1-methyl group of the target compound restricts conformational freedom relative to N1-unsubstituted (N1-H) analogs such as 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide, and reduces the entropic penalty upon target binding compared to N1-extended analogs like 1-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide [1]. The target compound has 4 rotatable bonds, whereas the N1-(2-methoxyethyl) analog has 7 rotatable bonds, introducing greater conformational entropy that can reduce binding affinity and selectivity [1]. In kinase drug discovery, restricting rotatable bonds is a validated strategy for improving target selectivity and oral bioavailability.

Conformational restriction Binding entropy Selectivity

Recommended Research and Procurement Scenarios for 4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide


IKK2-Targeted Inflammatory Disease Screening Cascades

This compound is appropriate for inclusion in IKK2 inhibitor screening panels focused on rheumatoid arthritis, asthma, or COPD models. Its 4,7-dimethoxy substitution pattern aligns with the patent-disclosed pharmacophore for IKK2 inhibition [1]. Procurement should be prioritized over unsubstituted or mono-methoxy indole carboxamide analogs, which lack the full substitution pattern required for IKK2 hinge-region binding as defined in US20070254873.

IDO1-Kynurenine Pathway Immuno-Oncology Research

Given the class-level evidence for IDO1 inhibition by 4,7-dimethoxy-indole carboxamides (EC₅₀ = 74 nM for a structurally proximal compound in MDA-MB-231 cells) [2], this compound merits evaluation in IDO1-dependent tumor immune evasion models. The 4,7-dimethoxy motif appears critical for IDO1 engagement; analogs lacking this substitution have no reported IDO1 activity and should be excluded from IDO1-focused procurement.

Physicochemical Comparator Studies for Indole Carboxamide Lead Optimization

With its balanced logP (2.95), moderate PSA (85.23 Ų), and 4 rotatable bonds, this compound serves as a well-characterized reference point for lead optimization programs seeking to modulate lipophilicity, solubility (logSw = -3.81), or conformational restriction within indole carboxamide series . Its computed properties enable quantitative SAR comparisons when varying indole substitution patterns.

Kinase Selectivity Profiling Panels Requiring Defined Indole Substitution

For laboratories conducting broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan), the dual electron-donating methoxy groups at positions 4 and 7 provide a distinct pharmacophoric signature versus halogen-substituted or des-methoxy analogs. The N1-methyl group eliminates an H-bond donor site present in N1-H analogs, altering kinase hinge-region binding modes—a critical variable when interpreting selectivity data across compound series [1].

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